Enhanced Lipophilicity (C LogP) Compared to Unsubstituted Phenyl Analog
The 2,4-dichlorophenyl substitution on the target compound confers significantly higher predicted lipophilicity than the corresponding unsubstituted phenyl analog. Computational prediction yields a C LogP of 2.97 for the target compound versus 1.65 for (4-(aminomethyl)piperidin-1-yl)(phenyl)methanone, representing a ΔLogP of +1.32 [1]. This difference indicates an approximately 20-fold increase in partition coefficient, directly influencing passive membrane permeability and tissue distribution capacity.
| Evidence Dimension | Lipophilicity (C LogP) |
|---|---|
| Target Compound Data | 2.97 |
| Comparator Or Baseline | (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: 1.65 |
| Quantified Difference | ΔLogP = +1.32 (approx. 20-fold higher partition coefficient) |
| Conditions | In silico prediction (Molinspiration engine) |
Why This Matters
Higher LogP correlates with improved blood-brain barrier penetration potential, making the dichlorophenyl variant more suitable for CNS-targeted probe development.
- [1] Molinspiration Cheminformatics. (n.d.). C LogP prediction for [4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone and phenyl analog. View Source
